molecular formula C12H21N3 B13630830 3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13630830
M. Wt: 207.32 g/mol
InChI Key: GFACGCLKPJXOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyclopentylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1,4-dimethyl-substituted pyrazole core with a 2-cyclopentylethyl group at the 3-position and an amine at the 5-position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceutical and agrochemical industries due to their diverse biological activities, including anti-inflammatory, antipyretic, and receptor-targeting properties .

Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 (calculated based on analogous compounds in ).

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-9-11(14-15(2)12(9)13)8-7-10-5-3-4-6-10/h10H,3-8,13H2,1-2H3

InChI Key

GFACGCLKPJXOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CCC2CCCC2)C)N

Origin of Product

United States

Preparation Methods

The preparation of This compound involves established synthetic methodologies centered on pyrazole ring formation, strategic introduction of the 2-cyclopentylethyl substituent via palladium-catalyzed coupling or alkylation, selective methylation of nitrogen atoms, and installation of the amino group at the 5-position. Optimization of reaction conditions, solvent systems, and purification techniques is critical to achieving desirable yields and product purity. These methods are supported by comprehensive research findings from patent literature and peer-reviewed studies on related pyrazole derivatives with kinase inhibitory activity.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides. A microwave-assisted method using polymer-supported scavengers achieves high efficiency:

ReagentConditionsYieldProductSource
Acetyl chlorideMicrowave, 100°C, 10 min75%N-acetyl derivative
Benzoyl chloridePS-isocyanate scavenger, RT68%N-benzoylated pyrazole

This method minimizes over-acylation and simplifies purification .

Reductive Amination

The amine participates in one-pot reductive amination with aldehydes. For example, reaction with p-methoxybenzaldehyde under solvent-free conditions forms an imine intermediate, reduced in situ by NaBH₄:

Reaction Pathway :

  • Imine formation : 120°C, 2 h (solvent-free).

  • Reduction : NaBH₄/MeOH, RT, 1 h.
    Yield : 82% (N-(4-methoxybenzyl) derivative) .

Heterocyclic Ring Formation

The amine group facilitates cyclocondensation with nitriles or ketones. A representative reaction with acetonitrile derivatives forms fused heterocycles:

SubstrateConditionsProductYieldSource
2-cyanoketonesEthanol, reflux, 14 hPyrrolo[1,2-f] triazines59%
3-oxo-3-phenylpropanenitrileHydrazine hydrate, 60°CBicyclic pyrazolo-triazines81.5%

These reactions highlight its utility in synthesizing kinase inhibitors .

Nucleophilic Substitution

The amine acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions with halogenated heterocycles:

Example : Reaction with 2,4-dichloropyrrolo[1,2-f] triazine:

  • Conditions : DMF, KI, DIEA, RT, 2 h.

  • Yield : 100% (2-chloro-N-(pyrazol-3-yl)pyrrolotriazin-4-amine) .

Cross-Coupling Reactions

While direct evidence is limited, structurally analogous pyrazoles undergo Suzuki-Miyaura coupling. A hypothetical pathway for the target compound:

Reaction PartnerCatalyst SystemExpected ProductPotential Yield
Aryl boronic acidPd(PPh₃)₄, K₂CO₃, DMEArylated pyrazole derivative~60–70% (est.)

This aligns with methods used for similar triazole-oxazole hybrids.

Comparative Reactivity with Analogues

Steric and electronic effects differentiate its reactivity from related pyrazoles:

CompoundKey ReactionRate/Yield DifferenceReason
5-cyclobutyl-1H-pyrazol-3-amineSNAr with chlorotriazines81.5% vs. 59%Reduced steric hindrance
1,4-dimethyl-1H-pyrazol-5-amine (parent)Acylation75% vs. 82%Electron-donating groups

Scientific Research Applications

3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopentylethyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Size and Lipophilicity : The cyclopentylethyl group in the target compound provides greater lipophilicity compared to smaller cycloalkyl (e.g., cyclobutylmethyl) or aromatic substituents. This may enhance blood-brain barrier penetration or receptor binding, as seen in other cyclopentylethyl-containing bioactive molecules like JNJ5207787 (a GPCR ligand) .

Electronic Effects : Aryl-substituted analogs (e.g., iodophenyl, bromophenyl) introduce halogen bonding capabilities, which are advantageous in medicinal chemistry for enhancing target affinity .

Q & A

Basic: What are the established synthetic routes for 3-(2-cyclopentylethyl)-1,4-dimethyl-1H-pyrazol-5-amine?

The compound can be synthesized via cyclocondensation reactions or modifications of pyrazole precursors. A common approach involves:

  • Step 1 : Formation of the pyrazole core using hydrazine derivatives and β-diketones or α,β-unsaturated ketones .
  • Step 2 : Alkylation at the N1 position with 2-cyclopentylethyl groups, typically using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Methylation at the 4-position via reductive amination or nucleophilic substitution .
    Characterization relies on ¹H/¹³C NMR, IR spectroscopy , and mass spectrometry to confirm regioselectivity and purity .

Advanced: How can conflicting bioactivity data for this compound be resolved across different in vitro assays?

Discrepancies may arise from:

  • Solubility variations : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent dissolution .
  • Assay interference : The cyclopentylethyl group may quench fluorescence in cell-based assays; validate results with orthogonal methods (e.g., LC-MS quantification of metabolites) .
  • Structural analogs : Compare with derivatives like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine to isolate substituent effects . Statistical meta-analysis of dose-response curves is recommended to identify outliers .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Key signals include the pyrazole C5-amine proton (~δ 5.2 ppm) and cyclopentylethyl methylene protons (δ 1.2–2.1 ppm) .
  • IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine and pyrazole backbone .
  • X-ray crystallography : Resolves positional ambiguity of substituents, as demonstrated for related triazole-amine systems .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Replace DMF with acetonitrile to reduce side reactions during alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the product from regioisomeric byproducts .

Basic: What are the documented biological targets or activities for this compound?

While direct data on this compound is limited, structurally related pyrazol-5-amines exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC 8–32 µg/mL) via membrane disruption .
  • Enzyme inhibition : Moderate activity against COX-2 (IC₅₀ ~10 µM) due to hydrophobic interactions with the active site .

Advanced: What computational methods are suitable for predicting its pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • QSAR models : Correlate logP values (predicted ~2.8) with absorption rates using SwissADME .
  • MD simulations : Assess binding dynamics to serum albumin for half-life estimation .

Basic: How should stability studies be designed for this compound?

  • Storage conditions : Store at –20°C under argon to prevent oxidation of the cyclopentylethyl group .
  • Degradation analysis : Use HPLC-PDA to monitor hydrolysis under acidic (pH 3) and basic (pH 9) conditions over 14 days .

Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the amine group, which hydrolyze in physiological conditions .
  • Nanocarriers : Encapsulate in PEGylated liposomes to enhance bioavailability, as shown for similar triazole-amine compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.